![molecular formula C13H15Cl2NO3S B7453965 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide](/img/structure/B7453965.png)
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mechanism of Action
The exact mechanism of action of 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins within cells. This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of microbial growth in bacteria and fungi.
Biochemical and Physiological Effects:
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can induce apoptosis in cancer cells, inhibit microbial growth in bacteria and fungi, and reduce inflammation in the body. Additionally, 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been found to have antioxidant properties, making it a potential treatment option for various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research. Additionally, 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has antimicrobial properties, making it a potential treatment option for bacterial and fungal infections. However, one limitation of using 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of research involves the development of new and more efficient synthesis methods for 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide and its potential use as a treatment option for various diseases. Finally, research is needed to explore the potential use of 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with propargylamine, followed by the addition of propargyl alcohol. Another method involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with diethylamine, followed by the addition of propargyl alcohol. Both of these methods have been used successfully to produce 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide with high yields and purity.
Scientific Research Applications
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been found to have a variety of scientific research applications. One of the most promising areas of research involves the use of 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide as a potential anticancer agent. Studies have shown that 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can induce apoptosis in cancer cells, making it a potential treatment option for various types of cancer. Additionally, 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been found to have antimicrobial properties, making it a potential treatment option for bacterial and fungal infections.
properties
IUPAC Name |
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c1-4-6-16(7-5-2)20(17,18)13-9-10(14)12(19-3)8-11(13)15/h4-5,8-9H,1-2,6-7H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFJDBDCHZRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N(CC=C)CC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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